(E)-4-(Dimethylamino)-N-[2-(5,5-dimethyl-2-oxopyrrolidin-3-yl)ethyl]but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-4-(Dimethylamino)-N-[2-(5,5-dimethyl-2-oxopyrrolidin-3-yl)ethyl]but-2-enamide is a useful research compound. Its molecular formula is C14H25N3O2 and its molecular weight is 267.373. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Research has demonstrated that derivatives of dimethylamino compounds are crucial intermediates in the synthesis of a wide range of heterocyclic compounds. For instance, the synthesis of pyrazolopyrimidine and triazolopyrimidine derivatives incorporating a thiazolobenzimidazole moiety has been reported, highlighting the versatility of dimethylamino-enaminones in constructing complex heterocyclic frameworks with potential biological activities (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008). Furthermore, the synthesis of pyridin-2(1H)-one derivatives via enamine cyclization has been explored, showcasing the reactivity of dimethylamino derivatives toward the formation of novel pyridone structures with interesting chemical properties (Chikhalikar, Bhawe, Ghotekar, Jachak, & Ghagare, 2011).
Antimicrobial and Antitumor Activities
Dimethylamino derivatives have been investigated for their biological activities, including antimicrobial and antitumor effects. A study on the microwave-assisted synthesis of some new pyrazolopyridines highlighted their antioxidant, antitumor, and antimicrobial activities, underscoring the potential of dimethylamino compounds in developing new therapeutic agents (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013). Another example includes the identification of carboxamide derivatives of benzo[b][1,6]naphthyridines, which upon reaction with primary amines, gave rise to compounds with potent cytotoxic activities against leukemia and carcinoma cell lines, demonstrating the significant antitumor potential of dimethylamino-enaminone derivatives (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Properties
IUPAC Name |
(E)-4-(dimethylamino)-N-[2-(5,5-dimethyl-2-oxopyrrolidin-3-yl)ethyl]but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O2/c1-14(2)10-11(13(19)16-14)7-8-15-12(18)6-5-9-17(3)4/h5-6,11H,7-10H2,1-4H3,(H,15,18)(H,16,19)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTQBLWXUXGLFC-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(=O)N1)CCNC(=O)C=CCN(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(C(=O)N1)CCNC(=O)/C=C/CN(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.